molecular formula C17H13N3O2 B7485770 2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione

2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B7485770
M. Wt: 291.30 g/mol
InChI Key: LUPGVTFOXUJIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound that features both imidazole and isoquinoline moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the isoquinoline ring is a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step reactions. One common method starts with the preparation of benzo[de]isoquinoline-1,3-dione derivatives, which are then functionalized with an imidazole group. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives that are further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the isoquinoline ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the isoquinoline moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzymes or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of both imidazole and isoquinoline rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-imidazol-1-ylethyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-13-5-1-3-12-4-2-6-14(15(12)13)17(22)20(16)10-9-19-8-7-18-11-19/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPGVTFOXUJIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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